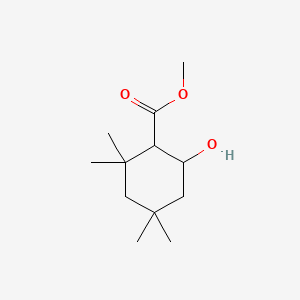
Methyl 6-Hydroxy-2,2,4,4-tetramethylcyclohexanecarboxylate
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
Methyl 6-Hydroxy-2,2,4,4-tetramethylcyclohexanecarboxylate is an organic compound with the molecular formula C12H22O3 and a molecular weight of 214.3 g/mol. This compound is primarily used as an intermediate in the synthesis of other chemical compounds, particularly in the study of synthetic elastomers and natural rubber.
Vorbereitungsmethoden
The synthesis of Methyl 6-Hydroxy-2,2,4,4-tetramethylcyclohexanecarboxylate typically involves the esterification of 6-Hydroxy-2,2,4,4-tetramethylcyclohexanecarboxylic acid with methanol. The reaction is usually catalyzed by an acid such as sulfuric acid or hydrochloric acid under reflux conditions. The reaction mixture is then purified through distillation or recrystallization to obtain the desired ester.
Industrial production methods for this compound may involve continuous flow processes where the reactants are fed into a reactor and the product is continuously removed. This method increases efficiency and yield while reducing the reaction time and energy consumption.
Analyse Chemischer Reaktionen
Methyl 6-Hydroxy-2,2,4,4-tetramethylcyclohexanecarboxylate undergoes various chemical reactions, including:
Oxidation: The hydroxyl group can be oxidized to form a ketone or carboxylic acid using oxidizing agents such as potassium permanganate or chromium trioxide.
Reduction: The ester group can be reduced to an alcohol using reducing agents like lithium aluminum hydride.
Substitution: The hydroxyl group can be substituted with other functional groups using reagents like thionyl chloride or phosphorus tribromide.
Common reagents and conditions used in these reactions include acidic or basic catalysts, organic solvents like dichloromethane or ethanol, and controlled temperatures ranging from -78°C to 150°C. The major products formed from these reactions depend on the specific reagents and conditions used.
Wissenschaftliche Forschungsanwendungen
Methyl 6-Hydroxy-2,2,4,4-tetramethylcyclohexanecarboxylate has several scientific research applications:
Chemistry: It is used as a building block in the synthesis of complex organic molecules, particularly in the study of synthetic elastomers and natural rubber.
Biology: The compound can be used in the synthesis of biologically active molecules, such as pharmaceuticals and agrochemicals.
Medicine: It serves as an intermediate in the synthesis of drugs and other therapeutic agents.
Industry: The compound is used in the production of polymers, resins, and other industrial chemicals.
Wirkmechanismus
The mechanism of action of Methyl 6-Hydroxy-2,2,4,4-tetramethylcyclohexanecarboxylate depends on its specific application. In chemical reactions, the hydroxyl and ester groups are the primary reactive sites. The hydroxyl group can participate in hydrogen bonding and nucleophilic substitution reactions, while the ester group can undergo hydrolysis, reduction, and other transformations.
Vergleich Mit ähnlichen Verbindungen
Methyl 6-Hydroxy-2,2,4,4-tetramethylcyclohexanecarboxylate can be compared with similar compounds such as:
Methyl 6-Hydroxy-2,2,4,4-tetramethylcyclohexanecarboxylic acid: This compound has a carboxylic acid group instead of an ester group, making it more acidic and reactive in different chemical reactions.
1,1,5,5-Tetramethyl-2-(1-methylethenyl)cyclohexane: This compound is used in the study of synthetic elastomers and natural rubber, similar to this compound.
The uniqueness of this compound lies in its specific structure, which provides distinct reactivity and applications in various fields of research and industry.
Eigenschaften
Molekularformel |
C12H22O3 |
|---|---|
Molekulargewicht |
214.30 g/mol |
IUPAC-Name |
methyl 6-hydroxy-2,2,4,4-tetramethylcyclohexane-1-carboxylate |
InChI |
InChI=1S/C12H22O3/c1-11(2)6-8(13)9(10(14)15-5)12(3,4)7-11/h8-9,13H,6-7H2,1-5H3 |
InChI-Schlüssel |
HPCDMIDALPUFCB-UHFFFAOYSA-N |
Kanonische SMILES |
CC1(CC(C(C(C1)(C)C)C(=O)OC)O)C |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.



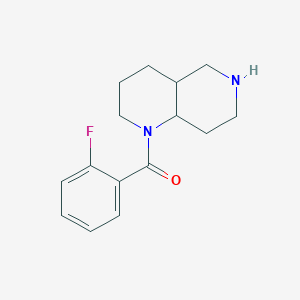
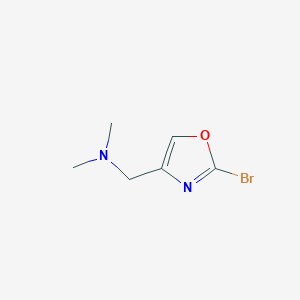
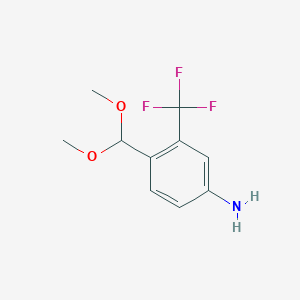
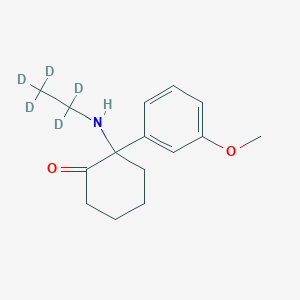

![1-(4-Ethoxyphenyl)-7-oxo-6-[4-(2-oxopiperidin-1-yl)phenyl]-4,5-dihydropyrazolo[3,4-c]pyridine-3-carboxamide](/img/structure/B13430328.png)
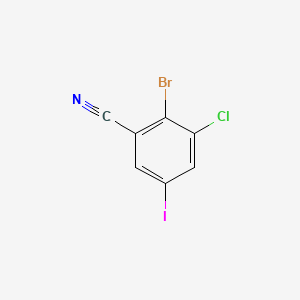
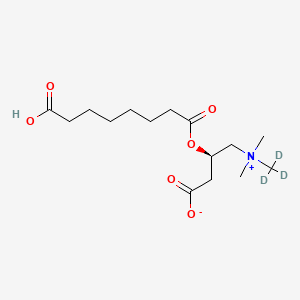
![sodium;9-[(4aR,6R,7R,7aS)-7-hydroxy-2-oxido-2-sulfanylidene-4a,6,7,7a-tetrahydro-4H-furo[3,2-d][1,3,2]dioxaphosphinin-6-yl]-8-bromo-2-imino-5H-purin-6-one](/img/structure/B13430353.png)
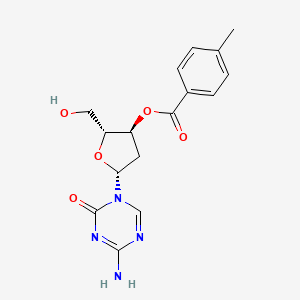
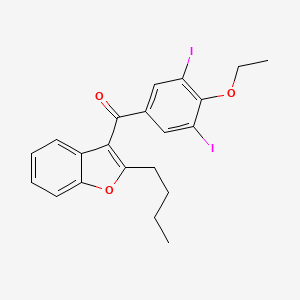
![3-ethyl-4-methyl-1-[(2R,3R,4S,5S,6R)-3,4,5-trihydroxy-6-(hydroxymethyl)oxan-2-yl]pyrrole-2,5-dione](/img/structure/B13430366.png)
![1-(Difluoromethyl)-4-[[(1,1-dimethylethyl)dimethylsilyl]oxy]benzene](/img/structure/B13430370.png)
